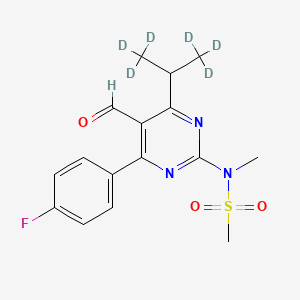

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-5-formyl-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c1-10(2)14-13(9-21)15(11-5-7-12(17)8-6-11)19-16(18-14)20(3)24(4,22)23/h5-10H,1-4H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCOTUDOVSLFOB-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6 is a deuterated derivative of a pyrimidine-based compound, which has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12D6FN3O3S

- Molecular Weight : 357.43 g/mol

- CAS Number : 1216862-95-1

The compound is primarily recognized as an intermediate in the synthesis of rosuvastatin, a cholesterol-lowering medication. Its biological activity is largely attributed to its ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The presence of the fluorophenyl and isopropyl groups enhances its binding affinity and specificity towards the target enzyme.

In Vitro Studies

- HMG-CoA Reductase Inhibition :

- Cell Proliferation Assays :

In Vivo Studies

- Cholesterol-Lowering Effects :

- Toxicity and Safety Profiles :

Case Studies

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6 is C16H18FN3O3S, with a molecular weight of approximately 351.4 g/mol. The compound features a pyrimidine ring substituted with a fluorophenyl group and a formyl group, which are critical for its biological activity.

Synthesis of Statins

One of the primary applications of this compound is as an intermediate in the synthesis of rosuvastatin, a potent HMG-CoA reductase inhibitor used for lowering cholesterol levels. The compound undergoes several synthetic transformations to yield rosuvastatin, which is utilized in treating hyperlipidemia and cardiovascular diseases .

Case Study: Rosuvastatin Synthesis

A patent describes the multi-step synthesis process for rosuvastatin starting from this compound. The process involves:

- Condensation Reaction : The compound reacts with various reagents to form key intermediates.

- Deprotection Steps : Protecting groups are removed to yield the active pharmaceutical ingredient.

- Final Purification : The product is purified through crystallization or chromatography.

Research in Drug Development

The compound's unique structure makes it a valuable tool in medicinal chemistry for developing new drugs targeting various diseases. Its derivatives are explored for:

- Anticancer properties

- Antiviral activity

- Anti-inflammatory effects

Table 2: Research Applications

| Application Type | Description |

|---|---|

| Drug Development | Intermediate for statins and other pharmaceuticals |

| Medicinal Chemistry | Synthesis of novel compounds with therapeutic potential |

| Biological Activity Studies | Investigating mechanisms of action in disease models |

Environmental and Safety Considerations

While synthesizing this compound, it is crucial to consider the environmental impact and safety of reagents used. Many synthetic routes involve hazardous materials, necessitating stringent safety protocols during handling and disposal .

Preparation Methods

Barbituric Acid-Derived Pathway

-

Formation of 2,4,6-Trichloropyrimidine-5-carbaldehyde : Barbituric acid undergoes chlorination using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield 2,4,6-trichloropyrimidine-5-carbaldehyde.

-

Stepwise Functionalization :

-

Fluorophenyl Introduction : A Suzuki-Miyaura coupling with 4-fluorophenylboronic acid installs the 4-fluorophenyl group at position 4 of the pyrimidine ring.

-

Isopropyl Substitution : Nucleophilic aromatic substitution with isopropylmagnesium bromide introduces the isopropyl group at position 6.

-

Methanesulfonamide Attachment : Reaction with N-methylmethanesulfonamide in the presence of a base (e.g., NaH) functionalizes position 2.

-

-

Aldehyde Deprotection : A protected aldehyde (e.g., dioxolane) is hydrolyzed under acidic conditions to yield the free formyl group.

Trihalogenopyrimidine-Based Synthesis

This route begins with commercially available 2,4,6-trihalogenopyrimidine-5-carbaldehyde, bypassing the barbituric acid step. Functionalization follows a similar sequence but offers higher regioselectivity due to pre-existing halogen leaving groups.

Comparative Analysis of Synthetic Methods

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time matches the non-deuterated compound, with >98% isotopic purity.

-

Elemental Analysis : C 53.7%, H 5.1%, D 3.4%, F 5.3%, N 11.7%, S 9.0% (theoretical).

Challenges in Deuterated Synthesis

-

Isotopic Scrambling : Elevated temperatures during Grignard reactions risk H/D exchange, necessitating cryogenic conditions.

-

Cost of Deuterated Reagents : (CD₃)₂CHMgBr costs ~50× more than its non-deuterated counterpart, impacting scalability.

-

Regulatory Considerations : Deuterated intermediates require stringent documentation for use in drug development.

Applications in Pharmaceutical Research

The deuterated pyrimidine sulfonamide serves as:

Q & A

Q. What role does the methanesulfonamide group play in stabilizing molecular conformations?

- The sulfonamide’s sulfonyl oxygen participates in intramolecular hydrogen bonding with the pyrimidine ring’s nitrogen, as evidenced by short N–O distances (~2.8 Å) in crystallographic data. This stabilizes planar conformations, critical for ligand-receptor interactions in pharmacological studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.